7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound of interest, 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, is a derivative of the pyrazolopyrimidine family. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrazolopyrimidine core is a fused bicyclic structure that can be modified at various positions to yield compounds with varying properties and activities.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves the formation of the bicyclic core followed by functionalization at various positions. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was achieved by reacting ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates using dimethylformamide dimethylacetal . Another approach involved the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating tricyclic derivatives with potential affinity for the central benzodiazepine receptor .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings greatly influences the molecular conformation and, consequently, the biological activity. For example, the crystal structure of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was determined to understand its interaction with biological targets .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives undergo various chemical reactions that allow for the introduction of different substituents, which can alter their biological activity. The reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of new 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . These reactions are crucial for the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties. For instance, the presence of trifluoromethyl groups in some derivatives has been shown to enhance their antitumor activities, as seen in the synthesis of compounds with potential antitumor activity against human lung adenocarcinoma and gastric cancer cell lines .
Scientific Research Applications
Molecular Characterization and Structural Analysis
- Research on related pyrazolo[1,5-a]pyrimidine derivatives reveals insights into their molecular structures. For instance, studies on compounds like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine have shown how hydrogen bonding can lead to chain formation and framework structures, providing a basis for understanding the structural characteristics of similar compounds (Portilla et al., 2006).
Synthetic Pathways and Chemical Reactivity
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, involves complex chemical reactions. Studies on the synthesis of related compounds, such as imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, provide insights into the reactivity and potential synthetic routes for such derivatives (Gad-Elkareem et al., 2007).
Antimicrobial and Anticancer Applications
- Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities. For example, compounds like 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal have been used in the construction of heterocyclic systems with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).
Potential for Anti-Anxiety Agents
- Research into the derivatives of pyrazolo[1,5-a]pyrimidine has revealed their potential as antianxiety agents. Studies on compounds like 5,7-dimethylpyrazolo[1,5-a]pyrimidine demonstrate the possibilities of such derivatives in the field of mental health and pharmaceuticals (Kirkpatrick et al., 1977).
Development of Antitumor Agents
- Pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential as antitumor agents. The synthesis and evaluation of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine highlight the ongoing research in developing new antitumor medications (Grivsky et al., 1980).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, particularly causing cell cycle arrest at the G1/S phase . This prevents the cells from dividing and proliferating, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. It leads to the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 . This results in the induction of apoptosis within the cells .
Pharmacokinetics
This characteristic can impact its bioavailability, potentially enhancing its ability to reach its target sites within the body .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within the cells , leading to a decrease in the number of cancer cells.
properties
IUPAC Name |
7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-14(17)20-16(18-9)15(10(2)19-20)11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQQRAYGDVNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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